
Urea, (2-(benzo(b)thien-3-yl)ethyl)-
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Overview
Description
Urea, (2-(benzo[b]thien-3-yl)ethyl)- is a heterocyclic urea derivative featuring a benzo[b]thiophene core substituted with an ethylurea group at the 3-position. Its molecular formula is C₁₁H₁₂N₂OS, with a monoisotopic mass of 220.06703 Da and an InChIKey of PRNLVXXGFVHFTD-UHFFFAOYSA-N . The compound is structurally characterized by:
- A benzo[b]thiophene moiety (a fused benzene and thiophene ring).
- An ethylurea (-NHCONH₂) side chain at the 3-position of the benzothiophene.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, (2-(benzo(b)thien-3-yl)ethyl)- typically involves the reaction of benzo[b]thiophene derivatives with isocyanates or carbamoyl chlorides under controlled conditions. One common method includes the use of benzo[b]thiophene-2-ylamine, which reacts with ethyl isocyanate to form the desired urea derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Urea, (2-(benzo(b)thien-3-yl)ethyl)- undergoes various chemical reactions, including:
Electrophilic Substitution: The benzo[b]thiophene ring can participate in electrophilic substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, particularly at positions activated by the electron-donating effects of the urea moiety.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various oxidized or reduced derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines and thiols can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include halogenated, nitrated, and various substituted derivatives of the original compound .
Scientific Research Applications
Urea, (2-(benzo(b)thien-3-yl)ethyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential anticancer properties, particularly in inhibiting specific enzymes and receptors involved in cancer cell proliferation.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.
Mechanism of Action
The mechanism of action of urea, (2-(benzo(b)thien-3-yl)ethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in anticancer research, the compound has been shown to inhibit the activity of certain kinases, leading to the suppression of cancer cell growth and proliferation . The urea moiety plays a crucial role in binding to the active sites of these targets, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl (E)-3-(Benzo[b]thien-3-yl)acrylate (9e)
- Structure : Features a benzo[b]thiophene core linked to an acrylate ester (C₁₃H₁₂O₂S) .
- Key Differences :
(Benzo[b]thien-3-yl)acetamide
- Structure : Contains a benzothiophene core with an acetamide (-NHCOCH₃) substituent .
- Key Differences :
- Substitutes urea with acetamide, altering hydrogen-bonding capacity and solubility.
- Lacks the ethyl spacer between the benzothiophene and the functional group.
Raloxifene Hydrochloride
- Structure: A complex benzothiophene derivative with a ketone, hydroxyl, and piperidinyl-ethoxy groups (C₂₈H₂₇NO₄S·HCl) .
- Key Differences :
Tetrahydrobenzo[b]thiophene-Urea Derivatives (7a–7d)
- Structure: Urea derivatives with tetrahydrobenzo[b]thiophene cores and additional substituents (e.g., cyano, benzoyl) .
- Key Differences: Partially saturated benzothiophene rings reduce aromaticity. Enhanced steric bulk from substituents like phenylhydrazono groups (e.g., 7b: C₁₇H₁₅N₃O₂S) .
Structural and Functional Analysis
Molecular Properties
Compound | Molecular Formula | Molecular Weight (Da) | Functional Groups |
---|---|---|---|
Urea, (2-(benzo[b]thien-3-yl)ethyl)- | C₁₁H₁₂N₂OS | 220.06703 | Urea, benzothiophene |
Ethyl (E)-3-(benzo[b]thien-3-yl)acrylate | C₁₃H₁₂O₂S | 232.0568 | Acrylate ester |
Raloxifene Hydrochloride | C₂₈H₂₇NO₄S·HCl | 510.05 | Ketone, hydroxyl, piperidinyl |
Properties
CAS No. |
23799-92-0 |
---|---|
Molecular Formula |
C11H12N2OS |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)ethylurea |
InChI |
InChI=1S/C11H12N2OS/c12-11(14)13-6-5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H3,12,13,14) |
InChI Key |
PRNLVXXGFVHFTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)N |
Origin of Product |
United States |
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